![molecular formula C12H11BrINO B8231872 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[310]hexan-3-yl(4-bromo-2-iodophenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives . This reaction is performed under mild conditions and yields high diastereoselectivity.
Industrial Production Methods
the use of transition metal catalysis, such as palladium, is a common theme in the synthesis of related compounds .
化学反応の分析
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the phenyl ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug design.
Industry: While specific industrial applications are limited, the compound’s unique structure makes it valuable for specialized chemical processes.
作用機序
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the phenyl ring substitution.
4-Bromo-2-iodophenyl derivatives: Compounds with similar halogenated phenyl rings but different bicyclic structures.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone is unique due to its combination of a bicyclic structure with a halogenated phenyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrINO/c13-9-1-2-10(11(14)4-9)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKTZSPEACFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrINO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
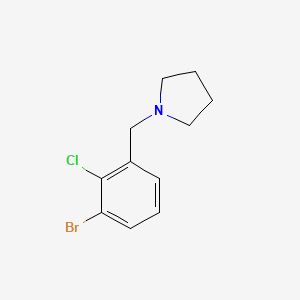





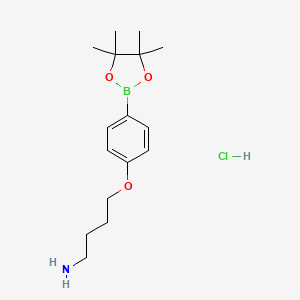
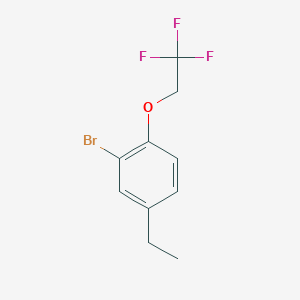
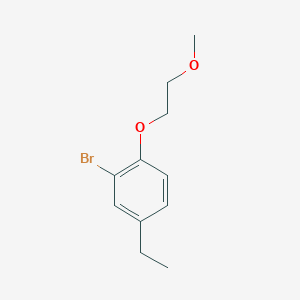
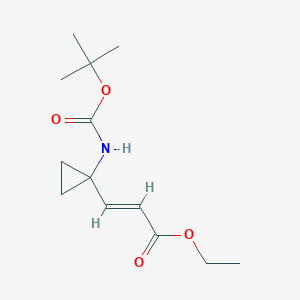
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
